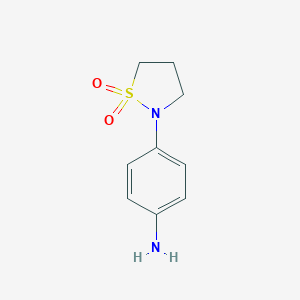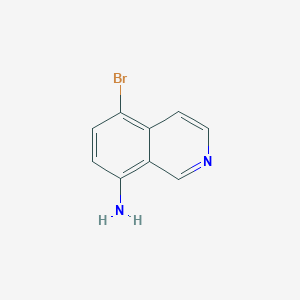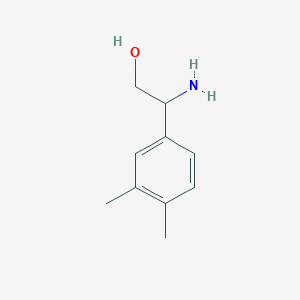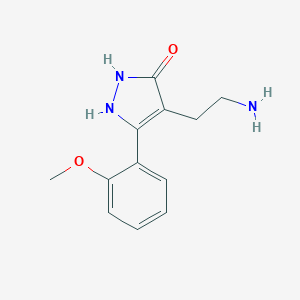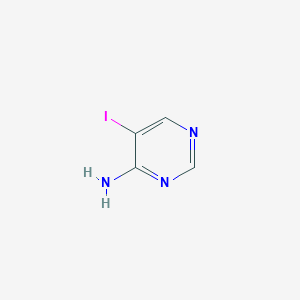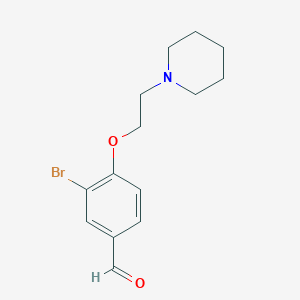
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde: is an organic compound with the molecular formula C14H18BrNO2 It is characterized by the presence of a bromine atom at the third position, a piperidin-1-yl ethoxy group at the fourth position, and an aldehyde group on the benzene ring
Mechanism of Action
Target of Action
It’s known that this compound is a valuable building block in organic synthesis .
Mode of Action
It’s known that it can be involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
Biochemical Pathways
This process is part of the broader Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of protodeboronation . This process has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde and 1-(2-chloroethyl)piperidine.
Etherification Reaction: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is reacted with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate to form the ether linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Building Block: Employed as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
- 3-Bromo-4-(2-(morpholin-4-yl)ethoxy)benzaldehyde
Comparison:
- 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a bromine atom. This substitution can significantly alter the compound’s reactivity and biological activity.
- 3-Bromo-4-(2-(morpholin-4-yl)ethoxy)benzaldehyde: Contains a morpholine ring instead of a piperidine ring. The presence of the morpholine ring can influence the compound’s solubility and interaction with biological targets.
Uniqueness: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of the bromine atom and the piperidine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCTSKYDFSRQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610184 |
Source


|
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938370-87-7 |
Source


|
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
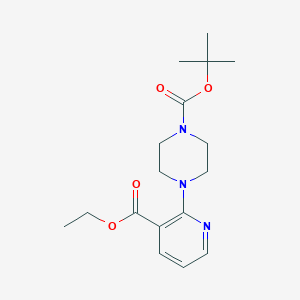

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)



